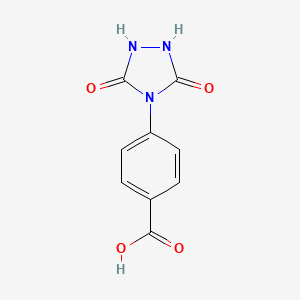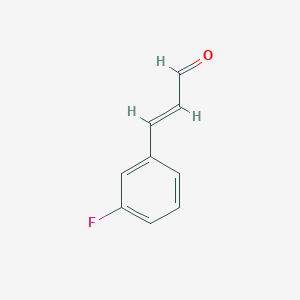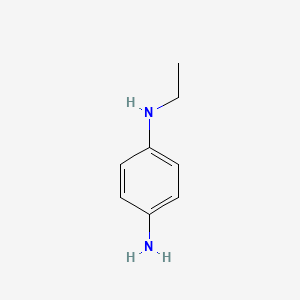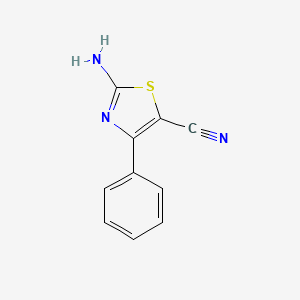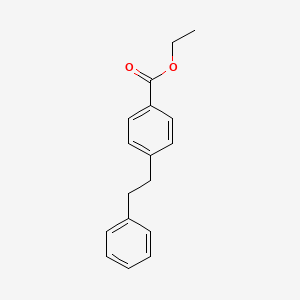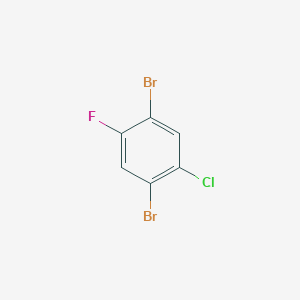
Glycolic acid oxidase inhibitor 1
概要
説明
グリコール酸オキシダーゼ阻害剤 1 は、シュウ酸の生合成に関与する酵素であるグリコール酸オキシダーゼを阻害する能力で知られています。 この阻害は、シュウ酸の産生を抑制することにより、シュウ酸カルシウム腎結石(腎臓結石)の予防と治療において特に重要です .
準備方法
合成経路と反応条件: グリコール酸オキシダーゼ阻害剤 1 の合成には、4-置換-3-ヒドロキシ-3-ピロリン-2,5-ジオン化合物の調製が含まれます。 詳細な合成経路と反応条件は、特許 EP0021228A1 に記載されています . この化合物は、一般的に、臭素化と環化を含む一連の有機反応によって、高純度と高収率を確保するために制御された条件下で合成されます。
工業生産方法: グリコール酸オキシダーゼ阻害剤 1 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 その後、化合物は再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製されます。
化学反応の分析
反応の種類: グリコール酸オキシダーゼ阻害剤 1 は、主に酸化反応と置換反応を受けます。 これらの反応は、グリコール酸オキシダーゼに対する阻害活性に不可欠です。
一般的な試薬と条件:
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用して、制御された条件下で酸化することができます。
置換: 置換反応は通常、分子上の特定の官能基を置換する求核試薬を含みます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化および置換誘導体グリコール酸オキシダーゼ阻害剤 1 が含まれ、これらはさまざまなレベルの阻害活性を有する可能性があります。
4. 科学研究への応用
グリコール酸オキシダーゼ阻害剤 1 は、幅広い科学研究に応用されています。
化学: 有機合成における試薬として、および酵素阻害の研究のためのモデル化合物として使用されます。
生物学: グリコール酸とシュウ酸を含む代謝経路における役割について調査されています。
医学: シュウ酸の生合成を阻害することによって、シュウ酸カルシウム腎結石の予防と治療における可能性について検討されています.
産業: 酵素阻害を必要とする医薬品やその他の製品の開発に使用されます。
科学的研究の応用
Glycolic acid oxidase inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in metabolic pathways involving glycolate and oxalate.
Industry: Utilized in the development of pharmaceuticals and other products that require enzyme inhibition.
作用機序
グリコール酸オキシダーゼ阻害剤 1 の作用機序は、グリコール酸オキシダーゼの阻害を含みます。 この酵素は、グリコール酸をシュウ酸の前駆体であるグリコール酸に酸化することを触媒します。 この酵素を阻害することにより、グリコール酸オキシダーゼ阻害剤 1 はシュウ酸の産生を減らし、それによってシュウ酸カルシウム腎結石の形成を防ぎます . この化合物の分子標的は、酵素の活性を結合して阻害するグリコール酸オキシダーゼの活性部位です。
類似の化合物:
コウジ酸: 食品および化粧品業界で使用される別のチロシナーゼ阻害剤.
ハイドロキノン: チロシナーゼも阻害する美白製品で使用される化合物.
アルブチン: 化粧品に使用されるチロシナーゼ阻害活性のある天然化合物.
独自性: グリコール酸オキシダーゼ阻害剤 1 は、グリコール酸オキシダーゼの特異的な阻害において独自であり、シュウ酸の産生を減らし、腎結石を予防する上で特に効果的です。 他のチロシナーゼ阻害剤とは異なり、その主な用途は腎結石の治療のための医療分野です .
類似化合物との比較
Kojic Acid: Another tyrosinase inhibitor used in the food and cosmetic industries.
Hydroquinone: A compound used in skin-lightening products that also inhibits tyrosinase.
Arbutin: A natural compound with tyrosinase inhibitory activity, used in cosmetics.
Uniqueness: Glycolic acid oxidase inhibitor 1 is unique in its specific inhibition of glycolate oxidase, making it particularly effective in reducing oxalate production and preventing kidney stones. Unlike other tyrosinase inhibitors, its primary application is in the medical field for the treatment of renal lithiasis .
特性
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWRZOUOGMDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228231 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77529-42-1 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid](/img/structure/B3183394.png)
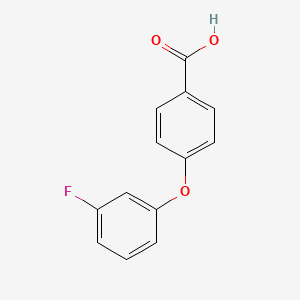


![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)

